6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime (CAS 139150-38-2) is a heterocyclic small molecule (C12H12N4O, MW 228.25 g/mol) belonging to the phenylaminopyrimidine (PAP) class, a scaffold extensively validated in kinase inhibitor discovery. The compound features a 2-phenylamino group, a 6-methyl substituent, and a 4-carbaldehyde oxime moiety (SMILES: Cc1cc(C=NO)nc(Nc2ccccc2)n1), with a calculated LogP of 2.32 and a polar surface area (PSA) of 70.14 Ų.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
Cat. No. B12940922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=CC=C2)C=NO
InChIInChI=1S/C12H12N4O/c1-9-7-11(8-13-17)16-12(14-9)15-10-5-3-2-4-6-10/h2-8,17H,1H3,(H,14,15,16)/b13-8+
InChIKeyZGFMKDHXXUVSOF-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde Oxime: Technical Baseline for Research Procurement


6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime (CAS 139150-38-2) is a heterocyclic small molecule (C12H12N4O, MW 228.25 g/mol) belonging to the phenylaminopyrimidine (PAP) class, a scaffold extensively validated in kinase inhibitor discovery [1]. The compound features a 2-phenylamino group, a 6-methyl substituent, and a 4-carbaldehyde oxime moiety (SMILES: Cc1cc(C=NO)nc(Nc2ccccc2)n1), with a calculated LogP of 2.32 and a polar surface area (PSA) of 70.14 Ų . The oxime group (–C=N–OH) is a key structural differentiator from common PAP intermediates, providing dual hydrogen-bond donor/acceptor capability not present in the corresponding aldehyde, alcohol, or amine analogs.

Why 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde Oxime Cannot Be Replaced by Common Analogs


Phenylaminopyrimidine derivatives are widely used as kinase inhibitor building blocks, but their biological and physicochemical profiles are exquisitely sensitive to the nature of the group at the pyrimidine 4-position [1]. The oxime functionality in the target compound confers distinct hydrogen-bond donor/acceptor geometry, E/Z isomeric potential, and metal-chelating capability that cannot be replicated by the corresponding 4-carbaldehyde (CAS 116389-38-9 precursor), 4-hydroxymethyl analog (CAS 116389-38-9), or 4-aminomethyl derivative (CAS 139150-37-1) . Generic substitution with a PAP scaffold lacking the oxime would alter both the conformational landscape of the molecule and its interaction with biological targets that exploit the oxime's unique pharmacophoric features. The 6-methyl group further distinguishes this compound from unsubstituted 2-(phenylamino)pyrimidine-4-carbaldehyde oxime by modulating electron density on the pyrimidine ring and influencing metabolic stability at the 6-position. The orthogonal reactivity of the oxime relative to the aniline NH and pyrimidine ring nitrogens makes this a privileged intermediate for chemoselective derivatization strategies that simpler PAP analogs cannot support.

Quantitative Differentiation Evidence for 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde Oxime vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Oxime vs. Aldehyde and Alcohol Analogs

The oxime group introduces an additional hydrogen-bond donor (OH) and acceptor (C=N) relative to the 4-carbaldehyde analog (acceptor only) and the 4-hydroxymethyl analog (donor only). The target compound possesses 3 H-bond donors (oxime OH, aniline NH) and 5 H-bond acceptors (oxime N, pyrimidine N1, pyrimidine N3, aniline N, oxime O), compared to 2 donors/5 acceptors for the aldehyde analog (6-methyl-2-(phenylamino)pyrimidine-4-carbaldehyde) and 3 donors/4 acceptors for the alcohol analog (6-methyl-2-(phenylamino)pyrimidin-4-yl)methanol, CAS 116389-38-9). This expanded H-bonding capacity is critical for target engagement in kinase ATP-binding pockets where the hinge region typically requires a donor-acceptor-donor motif [1]. The oxime PSA of 70.14 Ų vs. estimated ~55-60 Ų for the aldehyde analog indicates improved aqueous solubility potential and altered blood-brain barrier penetration characteristics .

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

E/Z Isomerism and Conformational Locking: Oxime vs. Amine and Alcohol Analogs

The oxime C=N double bond in 6-methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime can exist in E and Z isomeric forms, providing conformational constraint absent in the freely rotating C–N bond of the 4-aminomethyl analog (CAS 139150-37-1) or the C–O bond of the 4-hydroxymethyl analog (CAS 116389-38-9). This geometric restriction can pre-organize the molecule for target binding and reduce the entropic penalty upon complex formation. The E/Z ratio is solvent- and condition-dependent, enabling stereoselective synthetic strategies. The corresponding aldehyde (free rotation around C–C bond) and primary amine analogs lack this stereochemical element entirely [1].

Stereochemistry Conformational analysis Structure-activity relationships

Metal-Chelating Potential: Oxime vs. Aldehyde and Carboxylic Acid Analogs

The oxime group (–C=N–OH) is an established bidentate metal chelator, capable of coordinating transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺) through the imine nitrogen and hydroxyl oxygen atoms. This property is absent in the aldehyde analog and is distinct from the monodentate coordination of the alcohol or amine analogs. In the context of metalloenzyme inhibition (e.g., histone deacetylases, matrix metalloproteinases, or carbonic anhydrases), the oxime's chelation capacity provides a mechanism of action unavailable to non-oxime PAP derivatives [1]. The 6-methyl and 2-phenylamino substituents modulate the electron density at the oxime, influencing the pKa of the oxime OH (estimated ~10-12) and the stability of the metal complex relative to unsubstituted pyrimidine-4-carbaldehyde oxime (CAS 1073-65-0) .

Bioinorganic chemistry Metalloenzyme inhibition Chelation therapy

Synthetic Versatility: Oxime as a Latent Carbonyl and Orthogonal Handle vs. Alcohol/Aldehyde Analogs

The oxime serves as a masked carbonyl that can be selectively deprotected to the aldehyde under mild oxidative conditions (e.g., Oxone®, MnO₂), or converted to nitriles (via dehydration), amines (via reduction), or nitrile oxides (for 1,3-dipolar cycloadditions). This orthogonal reactivity profile allows the 4-oxime to be carried through synthetic sequences that would be incompatible with a free aldehyde (e.g., nucleophilic additions, organometallic reactions). The 2-phenylamino and 6-methyl groups remain inert under standard oxime manipulation conditions (pH 4-10, ambient temperature), enabling chemoselective transformations. In contrast, the 4-hydroxymethyl analog lacks this latent carbonyl functionality, and the 4-carbaldehyde analog cannot survive strongly basic or nucleophilic conditions [1]. This 'protecting group-free' latent reactivity is a key differentiator for multi-step synthesis strategies.

Synthetic chemistry Protecting group strategies Diversity-oriented synthesis

Optimal Research and Industrial Application Scenarios for 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde Oxime Based on Verified Evidence


Kinase Inhibitor Lead Optimization: Exploiting the Oxime Pharmacophore for Hinge-Region Binding

The expanded H-bond donor/acceptor profile of the oxime (3 donors, 5 acceptors) and its conformational constraint make this compound suitable as a scaffold for designing ATP-competitive kinase inhibitors that require a donor-acceptor-donor motif in the hinge region. Researchers targeting kinases where the 4-position group projects toward the solvent-exposed region or a selectivity pocket will benefit from the oxime's unique geometry. The 2-phenylamino group anchors the molecule in the adenine pocket, while the 6-methyl provides a vector for additional hydrophobic interactions. This approach is supported by the broader PAP class SAR [1], where 4-position modifications dramatically alter kinase selectivity profiles. The E/Z isomerism offers a potential handle for optimizing target engagement; one isomer may preferentially bind the target while the other provides a pharmacokinetic or solubility advantage [2].

Metalloenzyme Inhibitor Development: Utilizing Bidentate Oxime Chelation

The oxime's capacity for bidentate metal coordination enables applications in designing inhibitors of zinc-dependent enzymes (e.g., HDACs, MMPs) or iron-containing enzymes (e.g., lipoxygenases, nitric oxide synthases). The pyrimidine ring and phenylamino group provide additional binding interactions to enhance affinity and selectivity beyond simple metal chelation. The 6-methyl substituent can modulate electronic effects on the oxime, potentially tuning the pKa of the hydroxyl group and the stability of the metal complex. While quantitative stability constants for the target compound are not reported, the chelation motif is a well-established mechanism in medicinal chemistry [1], and the structural features of this compound position it as a privileged scaffold for metalloenzyme-focused drug discovery programs.

Diversity-Oriented Synthesis: Oxime as a Multifunctional Branching Point for Library Generation

The orthogonal reactivity of the oxime group enables efficient generation of diverse compound libraries from a single building block. The oxime can be: (a) deprotected to the aldehyde for reductive amination or Grignard additions; (b) reduced to the primary amine for amide coupling or urea formation; (c) dehydrated to the nitrile for tetrazole or heterocycle synthesis; or (d) oxidized to the nitrile oxide for 1,3-dipolar cycloadditions yielding isoxazolines. Both the 2-phenylamino and 6-methyl groups remain stable under these conditions [1]. This compound thus serves as a strategic hub intermediate for parallel synthesis, reducing the number of starting materials that must be procured and qualified. The LogP of 2.32 indicates adequate organic solubility for most reaction conditions while maintaining sufficient aqueous solubility for workup.

Agrochemical Lead Discovery: Pyrimidine Oxime as a Fungicidal or Herbicidal Scaffold

2-(N-Phenylamino)pyrimidines have established precedent as agricultural fungicides (e.g., cyprodinil, pyrimethanil) targeting methionine biosynthesis and other pathways in pathogenic fungi [1]. The oxime modification at the 4-position introduces additional H-bonding and metal-chelating capacity that may enhance target binding or alter the spectrum of activity. The 6-methyl group is a common feature in commercial pyrimidine fungicides and contributes to metabolic stability in planta. While direct antifungal IC50 data for this specific compound are not publicly available, the structural convergence of the PAP fungicide pharmacophore with the oxime functionality makes this a compelling candidate for agrochemical screening libraries targeting resistant fungal strains where new modes of action are needed.

Quote Request

Request a Quote for 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.